REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3].[Br:11][CH2:12][C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:14]=1>CC(C)=O>[Br-:11].[C:17]([C:16]1[CH:25]=[CH:26][C:13]([CH2:12][N+:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:14][CH:15]=1)(=[O:18])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.11 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
13.75 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for two hours at 60°±2° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture was further cooled in an ice bath for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
to filtration
|
Type
|
WASH
|
Details
|
After washing the residue with acetone (X1)
|
Type
|
CUSTOM
|
Details
|
was dried under vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from acetone (150 mls)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
by sequentially washing with acetone (X1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
isopropyl ether (X1) and drying under vacuo at room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C[N+](CCOC(C=C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.26 g | |
YIELD: PERCENTYIELD | 49.04% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |